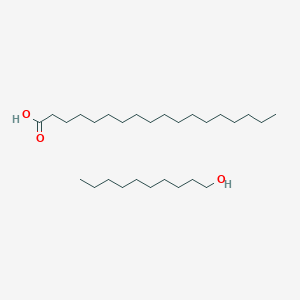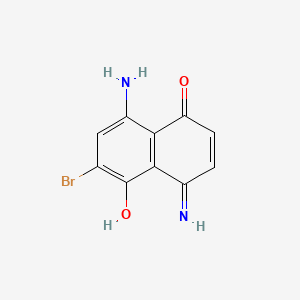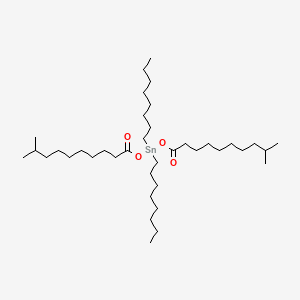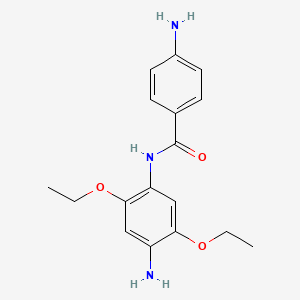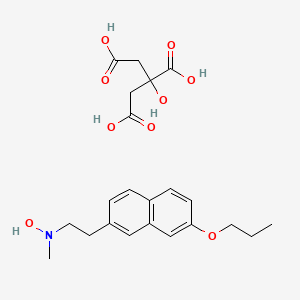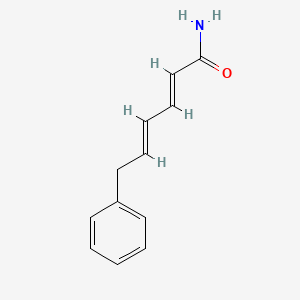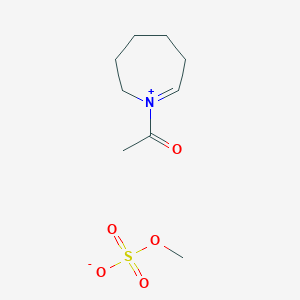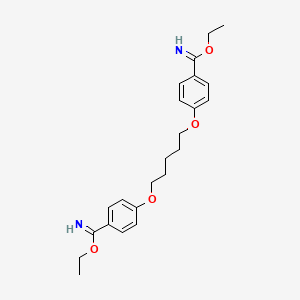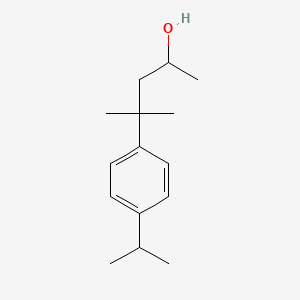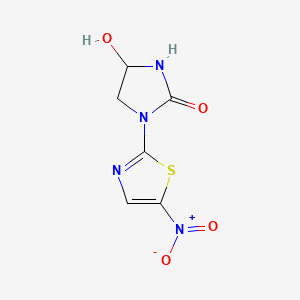
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide is a complex organic compound that belongs to the class of salicylamides. Salicylamides are derivatives of salicylic acid and are known for their diverse pharmacological properties. This particular compound is characterized by the presence of a cyclohexyl ring with three methyl groups and an aminomethyl group, which is attached to a salicylamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide typically involves the amidation of salicylic acid derivatives. One common method includes the reaction of a C4 or higher alkyl ester of salicylic acid with an amine, such as monoalkylamines or dialkylamines, in the presence of an alcohol solvent . The reaction is often catalyzed by acids like sulfuric acid or sulfonic acid to yield the desired salicylamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process that ensures high yield and purity. The process generally includes the protection and activation of the salicylic acid derivative, followed by amidation and subsequent deprotection steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with cellular signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylamide: A simpler derivative of salicylic acid with similar analgesic and anti-inflammatory properties.
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)benzamide: A structurally similar compound with a benzamide moiety instead of a salicylamide moiety.
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)acetamide: Another related compound with an acetamide group.
Uniqueness
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide is unique due to its specific structural features, such as the presence of a cyclohexyl ring with three methyl groups and an aminomethyl group. These structural elements contribute to its distinct pharmacological properties and make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94349-39-0 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N-[3-(aminomethyl)-3,5,5-trimethylcyclohexyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-16(2)8-12(9-17(3,10-16)11-18)19-15(21)13-6-4-5-7-14(13)20/h4-7,12,20H,8-11,18H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
ZRHYJVFRWFDYMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CN)NC(=O)C2=CC=CC=C2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


